Increased Lipophilicity Over the Des‑methyl Analog Improves Predicted Membrane Permeability
The target compound exhibits an XLogP3 value of 2.1, which is 0.4 log units higher than that of 5‑methyl‑7‑(prop‑2‑en‑1‑yloxy)pyrazolo[1,5‑a]pyrimidine (XLogP3 = 1.7) [1]. This difference corresponds to a ~2.5‑fold increase in the octanol–water partition coefficient, placing the target compound closer to the optimal lipophilicity range (XLogP3 1–3) for passive membrane diffusion while still satisfying Lipinski's rule of five. The elevation is achieved solely by the addition of a second methyl group at position 2, without altering TPSA (39.4 Ų for both) or hydrogen-bond donor/acceptor counts [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine (CAS 2168204-20-2), XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5× increase in partition coefficient) |
| Conditions | PubChem-computed XLogP3 values (XLogP3-AA algorithm, version 3.0) |
Why This Matters
For cell-based assays or in vivo studies, a ΔXLogP3 of +0.4 can significantly enhance passive permeation across lipid bilayers, making the target compound a more suitable starting point for cellular target engagement screens than the less lipophilic analog.
- [1] PubChem Compound Summary, CID 126954739 (target) vs. CID 126954728 (comparator). XLogP3 values computed by PubChem v2021.05.07. View Source
- [2] PubChem topological polar surface area and hydrogen-bond donor/acceptor data for CID 126954739 and CID 126954728. View Source
